N'-acetyl-3-methylbenzohydrazide
Description
N'-Acetyl-3-methylbenzohydrazide is a benzohydrazide derivative characterized by an acetyl group attached to the hydrazide nitrogen and a 3-methyl substituent on the benzoyl ring.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N//'-acetyl-3-methylbenzohydrazide |
InChI |
InChI=1S/C10H12N2O2/c1-7-4-3-5-9(6-7)10(14)12-11-8(2)13/h3-6H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
LFSILSVLVJVGFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NNC(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Acyl vs. Benzylidene Derivatives : N'-Acetyl and N'-benzoyl derivatives (e.g., ) are synthesized via acylation, whereas benzylidene derivatives (e.g., ) form through hydrazide-aldehyde condensation. The acetyl group may enhance solubility, while benzylidene groups introduce π-conjugation, affecting electronic properties .
- Electron-donating groups (e.g., methoxy in ) may enhance stability .
Crystallographic and Hydrogen-Bonding Features
- N′-(3-Ethoxy-2-hydroxybenzylidene)-3-methylbenzohydrazide (): Exhibits intramolecular O–H···N and intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice. The Mo(VI) complex adopts a distorted octahedral geometry, with coordination via phenolate O, imine N, and enolic O .
- (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (): Features extensive hydrogen bonding (O–H···N, N–H···O, C–H···O), contributing to its rigid conjugated system.
Spectroscopic Characterization
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Characterized via ¹H/¹³C NMR, IR, and X-ray diffraction. The acetyl group’s presence in N'-acetyl-3-methylbenzohydrazide would produce distinct IR stretches (C=O at ~1650 cm⁻¹) and NMR signals (δ ~2.1 ppm for CH₃) .
- 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide (): Confirmed by mass spectrometry and elemental analysis, illustrating standardized protocols applicable to N'-acetyl derivatives .
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